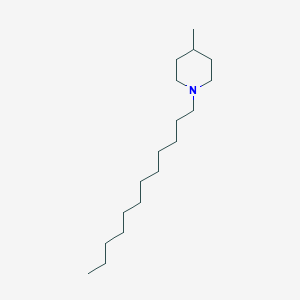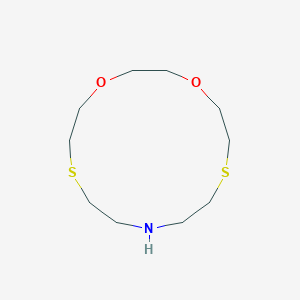
2(3H)-Benzoxazolone, 5-chloro-6-(2-fluorobenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Benzoxazolone, 5-chloro-6-(2-fluorobenzoyl)- is a chemical compound that belongs to the benzoxazolone family This compound is characterized by the presence of a benzoxazolone core structure with a chloro and fluorobenzoyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 5-chloro-6-(2-fluorobenzoyl)- typically involves the reaction of 5-chloro-2-aminophenol with 2-fluorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Benzoxazolone, 5-chloro-6-(2-fluorobenzoyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro and fluorobenzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2(3H)-Benzoxazolone, 5-chloro-6-(2-fluorobenzoyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2(3H)-Benzoxazolone, 5-chloro-6-(2-fluorobenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2(3H)-Benzoxazolone, 5-chloro-6-(2-methylbenzoyl)
- 2(3H)-Benzoxazolone, 5-chloro-6-(2-chlorobenzoyl)
- 2(3H)-Benzoxazolone, 5-chloro-6-(2-bromobenzoyl)
Uniqueness
2(3H)-Benzoxazolone, 5-chloro-6-(2-fluorobenzoyl)- is unique due to the presence of both chloro and fluorobenzoyl groups, which impart distinct chemical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
153116-16-6 |
|---|---|
Fórmula molecular |
C14H7ClFNO3 |
Peso molecular |
291.66 g/mol |
Nombre IUPAC |
5-chloro-6-(2-fluorobenzoyl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C14H7ClFNO3/c15-9-6-11-12(20-14(19)17-11)5-8(9)13(18)7-3-1-2-4-10(7)16/h1-6H,(H,17,19) |
Clave InChI |
WPQWJLFRDYSMOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2Cl)NC(=O)O3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



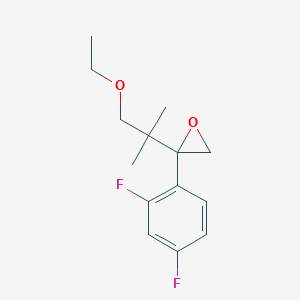

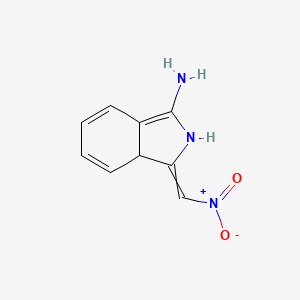
![Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione](/img/structure/B14265852.png)
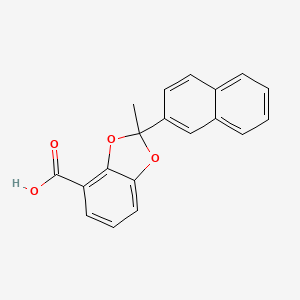
![2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-](/img/structure/B14265868.png)
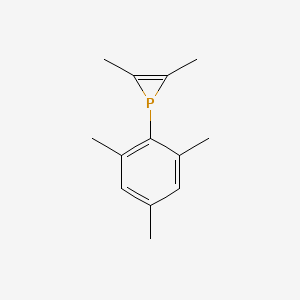

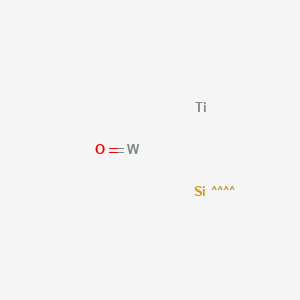
![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)

